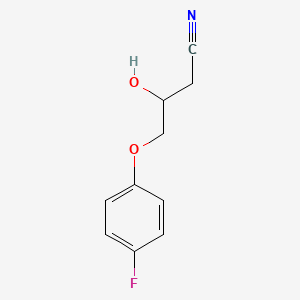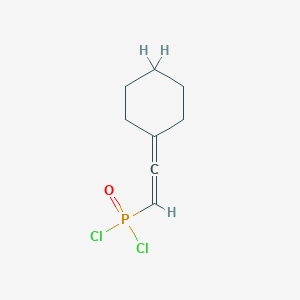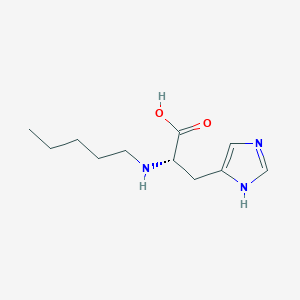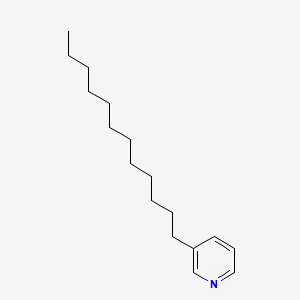
Pyridine, 3-dodecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-dodecyl-: is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N Pyridine itself is a six-membered ring containing five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hantzsch Pyridine Synthesis: This method involves the cyclo-condensation of an aldehyde, a 1,3-dicarbonyl compound, and ammonia. For Pyridine, 3-dodecyl-, the aldehyde used would be dodecanal.
Chichibabin Synthesis: This method involves the reaction of an aldehyde with ammonia and an α,β-unsaturated carbonyl compound. The reaction conditions typically include heating and the use of a solvent like ethanol.
Industrial Production Methods:
Catalytic Hydrogenation: This method involves the hydrogenation of pyridine derivatives in the presence of a catalyst such as palladium on carbon.
Dehydrogenation of Piperidine: This method involves the dehydrogenation of piperidine derivatives at high temperatures in the presence of a dehydrogenation catalyst.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyridine, 3-dodecyl- can undergo oxidation reactions to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert pyridine derivatives into piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and sulfonyl chlorides (for sulfonation).
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or sulfonated pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Pyridine, 3-dodecyl- can be used as a ligand in coordination chemistry and catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Antimicrobial Agents: Pyridine derivatives have shown potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Medicine:
Pharmaceuticals: Pyridine, 3-dodecyl- can be used in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Surfactants: The dodecyl group imparts surfactant properties, making it useful in the formulation of detergents and emulsifiers.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Pyridine derivatives can inhibit enzymes by binding to their active sites.
Membrane Disruption: The dodecyl group can interact with lipid bilayers, disrupting cell membranes and leading to cell lysis.
Comparison with Similar Compounds
Pyridine: The parent compound, which lacks the dodecyl group.
Pyrimidine: A six-membered ring with two nitrogen atoms.
Pyrrole: A five-membered ring with one nitrogen atom.
Uniqueness:
Hydrophobicity: The dodecyl group increases the hydrophobicity of the compound, enhancing its ability to interact with lipid membranes.
Versatility: The presence of both a polar pyridine ring and a non-polar dodecyl chain makes it useful in a wide range of applications, from catalysis to pharmaceuticals.
Properties
CAS No. |
59652-37-8 |
|---|---|
Molecular Formula |
C17H29N |
Molecular Weight |
247.4 g/mol |
IUPAC Name |
3-dodecylpyridine |
InChI |
InChI=1S/C17H29N/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18-16-17/h12,14-16H,2-11,13H2,1H3 |
InChI Key |
BWCPIPANJFTRRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



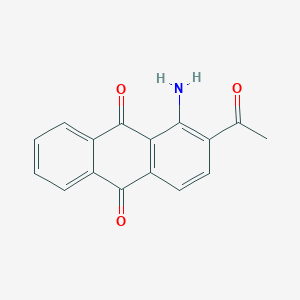

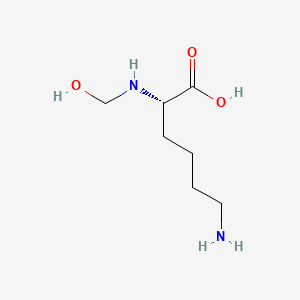
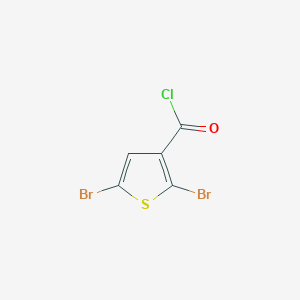
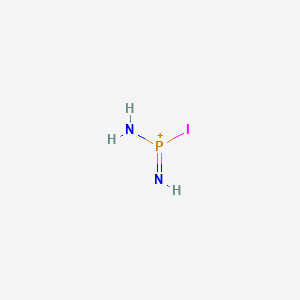
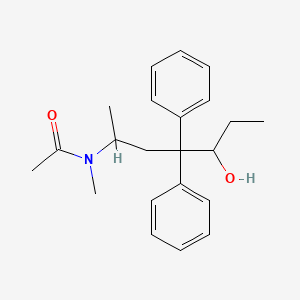
![N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14615903.png)
![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)

